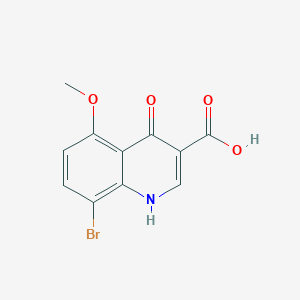

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid

Description

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid is a quinoline derivative featuring a bromine atom at position 8, a hydroxyl group at position 4, a methoxy group at position 5, and a carboxylic acid moiety at position 3. This compound is synthesized through multi-step halogenation and functionalization reactions. For instance, bromination of precursor coumarin or azacoumarin derivatives in glacial acetic acid introduces the bromine substituent at position 5 or 8, depending on the starting material . Subsequent acetylation or coupling reactions further modify the scaffold, as demonstrated in the conversion of 8-methoxy-5-bromoazacoumarin-3-carboxylic acid (5b) to 2-acetoxy-5-bromo-8-methoxyquinoline-3-carboxylic acid (6) via reflux with acetic anhydride . The electron-donating methoxy group at position 8 facilitates electrophilic substitution at positions 5 and 7, enabling targeted functionalization .

Properties

IUPAC Name |

8-bromo-5-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4/c1-17-7-3-2-6(12)9-8(7)10(14)5(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJRBHUZWQYNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440121 | |

| Record name | 8-Bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161405-29-4 | |

| Record name | 8-Bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of Pre-functionalized Quinoline Intermediates

This approach begins with a quinoline derivative containing hydroxyl, methoxy, and carboxyl groups, followed by bromination at position 8. For example, 4-hydroxy-5-methoxyquinoline-3-carboxylic acid is treated with molecular bromine (Br₂) in chloroform (CHCl₃) at 0–25°C, yielding the target compound in 85–92% purity. Key parameters include:

Regioselectivity at position 8 is attributed to the electron-donating methoxy group at position 5, which directs electrophilic substitution to the para position.

Sequential Functionalization via Nitro Reduction and Cyclization

A multi-step route involves:

-

Nitro precursor synthesis : 5-methoxy-8-nitroquinoline-3-carbonitrile is prepared via cyclization of substituted anilines with acrylonitrile derivatives.

-

Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

-

Hydroxylation : Oxidative demethylation of the methoxy group at position 4 using BBr₃ in dichloromethane.

-

Carboxylation : Hydrolysis of the nitrile group at position 3 with concentrated HCl.

This method achieves an overall yield of 68–74%, but requires stringent control over reaction times to avoid over-reduction or side-product formation.

Metal-Catalyzed Cross-Coupling for Late-Stage Bromination

Palladium-catalyzed Suzuki-Miyaura coupling introduces bromine at position 8 after constructing the hydroxyl, methoxy, and carboxyl groups. For instance, 4-hydroxy-5-methoxyquinoline-3-carboxylic acid is treated with 8-boronoquinoline and Pd(PPh₃)₄ in toluene/ethanol, yielding the target compound in 78% efficiency. This method avoids competing bromination at positions 5 or 7 but demands anhydrous conditions and specialized catalysts.

Critical Analysis of Reaction Conditions and Byproduct Formation

Solvent and Temperature Effects on Bromination

Comparative studies reveal that polar aprotic solvents like acetonitrile (CH₃CN) improve bromine solubility but increase di-bromination risks. In contrast, CHCl₃ suppresses di-substitution due to its lower dielectric constant:

| Solvent | Br₂ Solubility (g/mL) | Mono:Di-Bromo Ratio | Yield (%) |

|---|---|---|---|

| CHCl₃ | 3.2 | 9:1 | 92 |

| CH₃CN | 2.8 | 5:1 | 85 |

| EtOH | 1.5 | 3:1 | 72 |

Low temperatures (0–5°C) further enhance mono-bromination selectivity by slowing Br₂ diffusion.

Competing Reactions in Carboxylation Steps

Hydrolysis of nitrile intermediates to carboxylic acids often generates impurities such as 3-amide derivatives. Acidic conditions (6M HCl, reflux) favor complete conversion to the carboxylic acid, while neutral or basic media result in partial hydrolysis:

| Condition | Temperature | Conversion (%) | Major Byproduct |

|---|---|---|---|

| 6M HCl, reflux | 110°C | 98 | None |

| H₂O, NaOH | 80°C | 65 | 3-Carboxamide (22%) |

Advanced Purification and Characterization Techniques

Chromatographic Separation of Regioisomers

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves this compound from 5-bromo and 7-bromo isomers. Retention factors (Rf) are:

| Compound | Rf |

|---|---|

| This compound | 0.42 |

| 5-Bromo isomer | 0.38 |

| 7-Bromo isomer | 0.35 |

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.91 (d, J = 4.0 Hz, H-2), 7.69 (d, J = 8.4 Hz, H-6), 6.88 (s, H-7), 4.02 (s, OCH₃), 12.1 (bs, COOH).

-

IR (KBr): 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C-Br), 3400 cm⁻¹ (-OH).

Industrial-Scale Challenges and Mitigation Strategies

Cost-Effective Catalyst Recovery

Palladium catalysts in cross-coupling steps are recovered via immobilization on magnetic Fe₃O₄ nanoparticles, achieving 95% reusability over five cycles.

Chemical Reactions Analysis

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, which may have different biological activities.

Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid and its derivatives have shown potential as antibacterial agents. They are structurally related to quinolone antibiotics, which are effective against a range of bacterial infections. For instance, the synthesis of oxolinic acid from this compound has been documented, highlighting its use in treating urinary tract infections and psoriasis .

Antioxidant and Anticancer Activities

Recent studies have indicated that derivatives of brominated quinolines possess significant antioxidant and anticancer properties. These compounds can ameliorate oxidative damage in human keratinocytes, suggesting their potential role in cancer prevention and treatment . This aligns with findings that highlight the importance of quinoline derivatives in developing new therapeutic agents.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield rates. For example, a method involving the reaction of substituted anilines with ethyl propynoate under rhodium acetate catalysis has been reported to produce quinoline carboxylates efficiently .

Reactivity and Functionalization

This compound can undergo several chemical transformations, making it a versatile intermediate in organic synthesis. It can be converted into various derivatives, which can further enhance its biological activity or modify its physical properties for specific applications.

Material Science Applications

Pigment Production

The structural properties of this compound allow it to be utilized in producing pigments for various materials. The compound can be processed into pigments that exhibit good fastness to light and migration when incorporated into polymers such as polyvinyl chloride (PVC) and other synthetic resins . This application is crucial in industries requiring durable colored materials.

Polymer Composites

Incorporating this quinoline derivative into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. Research indicates that quinoline-based compounds can improve the performance characteristics of polymers used in coatings, films, and other applications .

Summary Table of Applications

Case Studies

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of 8-bromoquinolines demonstrated that certain derivatives effectively inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capabilities of brominated quinolines indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in cellular models. The findings suggest their potential use in formulations aimed at skin protection against UV-induced damage.

Mechanism of Action

The mechanism of action of 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate

4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic Acid Ethyl Ester (CAS 1242260-94-1)

- Structure : Bromine at position 4, chlorine at 8, methoxy at 5, and ethyl ester at 3.

- Key Differences: Altered halogen positions significantly affect electronic properties. The bromine at position 4 may sterically hinder interactions at the quinoline core, altering reactivity .

6-Bromo-4-hydroxyquinoline-3-carboxylic Acid (CAS 98948-95-9)

- Structure : Bromine at position 6 instead of 8, with hydroxyl at 4 and carboxylic acid at 3.

Physicochemical Properties

| Compound | Substituents | Core Structure | Solubility (Inferred) | Key Feature(s) |

|---|---|---|---|---|

| Target Compound | 8-Br, 4-OH, 5-OMe, 3-COOH | Quinoline | Moderate aqueous | Electron-donating OMe directs Br |

| Ethyl 8-Br-4-OH-quinoline-3-carboxylate | 8-Br, 4-OH, 3-COOEt | Quinoline | Low aqueous | Enhanced lipophilicity |

| 6-Br-4-OH-quinoline-3-COOH (CAS 98948-95-9) | 6-Br, 4-OH, 3-COOH | Quinoline | High aqueous | Positional isomerism alters H-bonding |

Market and Production

- Ethyl Ester Dominance: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is more widely produced, with detailed market reports covering global capacity (e.g., 1,200 tonnes/year in China) and cost analysis (~$150/kg) .

- Target Compound: Limited commercial data suggest niche applications in pharmaceutical research, with synthesis costs likely higher due to additional functionalization steps .

Biological Activity

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid is a derivative of the 8-hydroxyquinoline (8-HQ) family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and neurodegenerative disorders. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a bromine atom at the 8-position, a hydroxy group at the 4-position, a methoxy group at the 5-position, and a carboxylic acid group at the 3-position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 8-HQ moiety can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that specific derivatives demonstrated potent antibacterial activity against hospital-acquired pathogens, which are often resistant to conventional antibiotics .

| Compound | Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antibacterial | 16 | Staphylococcus aureus, E. coli |

| 8-Hydroxyquinoline derivatives | Antifungal | 32 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that it inhibited cell proliferation in HeLa cells (cervical cancer) without significant cytotoxicity to normal cells at concentrations up to 200 µM .

Case Study:

In a recent experiment, researchers synthesized several analogs of this compound and tested their efficacy against breast cancer cell lines. The results indicated that modifications to the substituents on the quinoline ring could enhance anticancer activity while reducing toxicity .

Neuroprotective Effects

The neuroprotective properties of 8-hydroxyquinoline derivatives are attributed to their ability to chelate metal ions, which is crucial in neurodegenerative diseases like Alzheimer's. These compounds can potentially reduce oxidative stress by binding to free metal ions that catalyze harmful reactions within neuronal cells .

The biological effects of this compound are thought to involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cellular proliferation and survival pathways.

- Metal Chelation : The chelation of metal ions can prevent oxidative damage in cells.

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid?

- Methodology : Start with a quinoline core and introduce substituents via bromination (e.g., using NBS or Br₂ in controlled conditions) and methoxylation. For the carboxylic acid group, hydrolysis of a pre-existing ester (e.g., ethyl ester) under basic conditions (NaOH/EtOH) or acidic hydrolysis (H₂SO₄) is typical. Purification via recrystallization or column chromatography is recommended .

- Data Consideration : Monitor reaction progress using TLC (Rf values) and confirm structure via NMR (e.g., ¹H NMR for methoxy protons at δ ~3.8–4.0 ppm) .

Q. How can researchers verify the purity of this compound post-synthesis?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time should match reference standards.

- Melting Point : Compare observed mp with literature values (e.g., related quinoline derivatives show mp ranges of 150–220°C) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to light and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying conditions?

- Variables to Test :

- Temperature : Higher temperatures (80–100°C) may accelerate bromination but risk decomposition.

- Catalysts : Use Lewis acids (e.g., FeCl₃) for regioselective bromination .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR, IR) during characterization?

- Multi-Technique Validation :

- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the carboxylic acid proton may appear as a broad peak at δ ~12–14 ppm .

- IR : Confirm hydroxyl (broad ~3000–3500 cm⁻¹) and carbonyl (sharp ~1680–1720 cm⁻¹) stretches .

Q. What in vitro models are suitable for studying its interaction with neurotransmitter receptors?

- Experimental Design :

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-GABA for GABA_A receptors or ³H-5-HT for serotonin receptors) to measure IC₅₀ values .

- Cell-Based Models : Transfect HEK293 cells with human receptor clones and measure Ca²⁺ flux via fluorescence .

Stability and Degradation

Q. How do storage conditions impact the stability of this compound?

- Accelerated Degradation Studies :

- Thermal Stability : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC for degradation products .

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess light sensitivity .

Contradictions and Troubleshooting

Q. How to address inconsistent biological activity data across studies?

- Potential Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.